molecular formula C13H14Cl2N2 B3033870 2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile CAS No. 123567-60-2

2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile

Cat. No. B3033870
CAS RN: 123567-60-2
M. Wt: 269.17 g/mol
InChI Key: YBHKLHOAZHUHFG-UHFFFAOYSA-N
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Description

The compound 2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile is a chemical that would likely exhibit unique physical and chemical properties due to the presence of dichlorophenyl and piperidyl groups attached to an acetonitrile moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can help infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various starting materials. For instance, the synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile is reported using 3-(4-chlorophenyl)-3-oxopropanenitrile and carbon disulfide, resulting in a 75% overall yield . This suggests that the synthesis of 2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile could also involve a multi-step process, potentially starting with a chlorophenyl precursor and incorporating a piperidyl group in subsequent steps.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile can be complex, with the potential for intramolecular interactions. For example, a related compound forms a 1:1 adduct with acetonitrile and exhibits a short intramolecular S...O interaction . This indicates that the target compound may also form stable structures with specific intramolecular interactions, which could be analyzed using X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving acetonitrile derivatives can lead to the formation of various products. For instance, acetonitrile reacts with diphenoxythiophosphorylchlorid to form N-phosphorylated 3-amino-crotonitriles . This demonstrates the reactivity of acetonitrile in the presence of other reagents and suggests that 2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile could also undergo similar reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile can be inferred from their molecular structures. For example, the presence of chlorophenyl groups can contribute to the compound's lipophilicity and potential interactions with biological molecules. The piperidyl group could influence the basicity and solubility of the compound. The acetonitrile moiety may affect the compound's boiling point and reactivity .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-piperidin-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2/c14-11-5-4-10(8-12(11)15)13(9-16)17-6-2-1-3-7-17/h4-5,8,13H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHKLHOAZHUHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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